

Differentiating Enkephalin Activity at Mu vs. Delta Opioid Receptors: A Comparative Guide

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Compound of Interest

Compound Name: *Enkephalin(1-3)*

Cat. No.: *B1682048*

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This guide provides a comparative analysis of the activity of enkephalins at mu (μ) and delta (δ) opioid receptors. While the primary endogenous enkephalins are the pentapeptides Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), this guide also addresses the activity of the N-terminal tripeptide fragment, **Enkephalin(1-3)** (Tyr-Gly-Gly). Experimental data indicates that enkephalins generally exhibit a higher affinity for delta-opioid receptors compared to mu-opioid receptors.^[1] The tripeptide fragment Tyr-Gly-Gly, a metabolite of enkephalins, is reported to have little to no significant activity at opioid receptors.

Quantitative Comparison of Enkephalin Activity

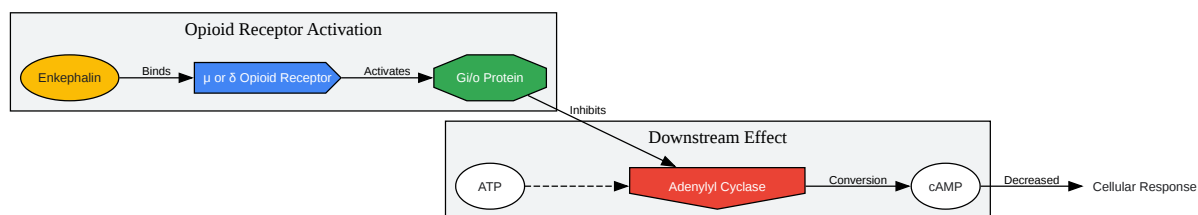
The following table summarizes the binding affinities (K_i) and functional activities (EC_{50}) of Leu-enkephalin and Met-enkephalin at mu and delta opioid receptors. These values are indicative of the general selectivity profile of the enkephalin class. Data for **Enkephalin(1-3)** is not extensively available due to its low affinity.

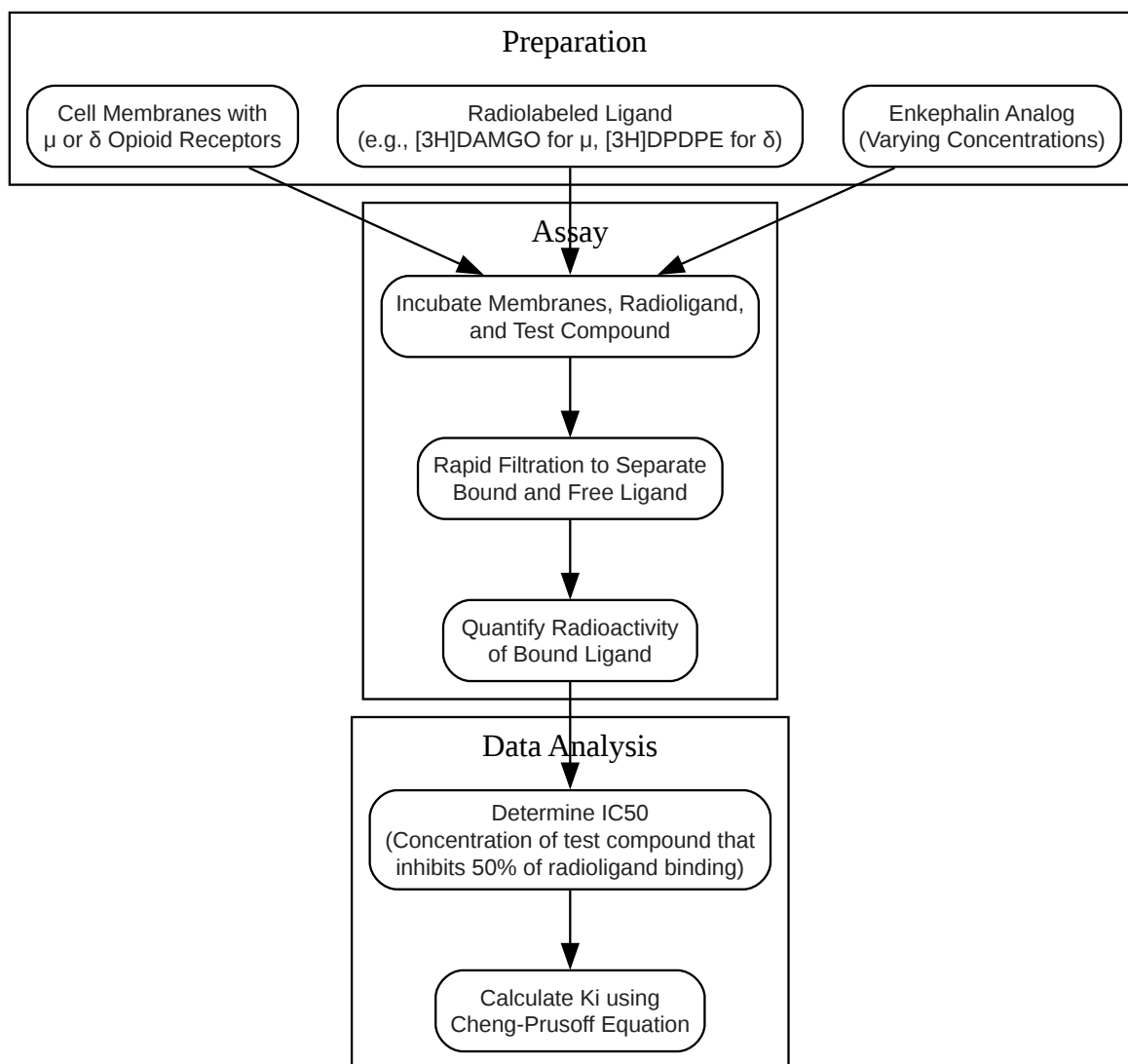
Ligand	Receptor	Binding Affinity (K _i , nM)	Functional Activity (EC ₅₀ , nM) - cAMP Inhibition
Leu-Enkephalin	Mu (μ)	1.9	~100
Delta (δ)	0.9	~1	
Met-Enkephalin	Mu (μ)	~4	~50
Delta (δ)	~1.5	~1	

Note: K_i and EC₅₀ values can vary between different studies and experimental conditions. The data presented here are representative values collated from multiple sources.

Signaling Pathways

Upon binding of an enkephalin to either the mu or delta opioid receptor, both of which are G-protein coupled receptors (GPCRs), a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase.





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References

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